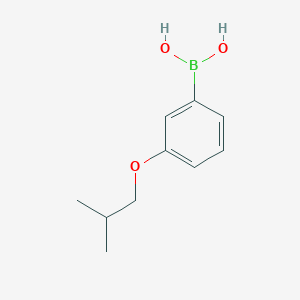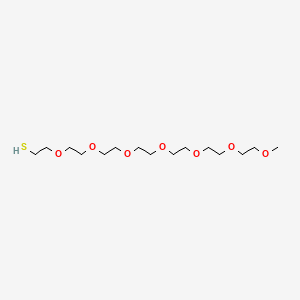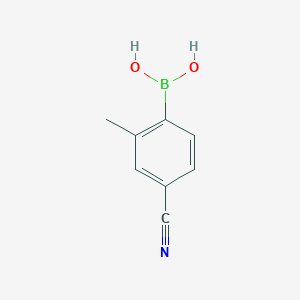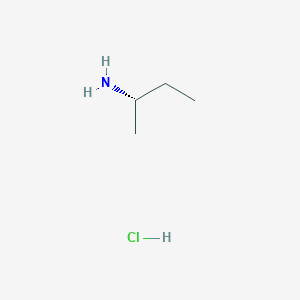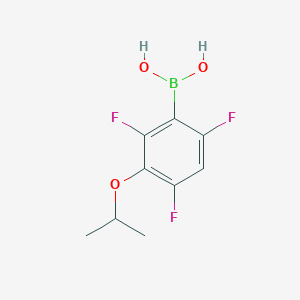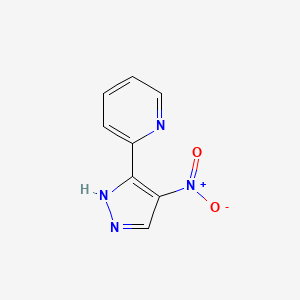
3-Methylbutanimidamide hydrochloride
Overview
Description
3-Methylbutanimidamide hydrochloride is a chemical compound with the molecular formula C5H12N2Cl. It is a quaternary ammonium salt primarily used in scientific research and various industrial applications. This compound is known for its role in inhibiting the biosynthesis of mycolic acids, which are crucial for the growth and survival of certain bacteria, particularly Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
3-Methylbutanimidamide hydrochloride primarily targets the enzyme ATPase . ATPase is essential for energy production and cell division .
Mode of Action
This compound interacts with ATPase, inhibiting its function . This interaction disrupts energy production and cell division, which are crucial for the survival and growth of certain bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of mycolic acids . Mycolic acids are vital for the growth and survival of Mycobacterium tuberculosis . By inhibiting this pathway, this compound prevents the bacteria from proliferating .
Pharmacokinetics
It is known that the compound is metabolized by hydrolysis, forming formamide and methylsulfonyl chloride in the liver
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of energy production and cell division, leading to the death of Mycobacterium tuberculosis . Additionally, this compound has strong inhibitory activity against various strains of Mycobacterium tuberculosis resistant to other drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . .
Biochemical Analysis
Biochemical Properties
3-Methylbutanimidamide hydrochloride interacts with various enzymes and proteins in biochemical reactions. It binds to the enzyme ATPase, which is essential for energy production and cell division . This interaction plays a significant role in its mechanism of action against Mycobacterium tuberculosis .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against Mycobacterium tuberculosis. It inhibits the biosynthesis of mycolic acids, which are important for the growth and survival of these bacteria . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme ATPase . This binding inhibits the enzyme, disrupting energy production and cell division, which are crucial for the survival and proliferation of Mycobacterium tuberculosis .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the biosynthesis of mycolic acids . It interacts with enzymes in this pathway, including ATPase . Detailed information about its effects on metabolic flux or metabolite levels is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutanimidamide hydrochloride typically involves the reaction of 3-methylbutanamide with hydrochloric acid. The process can be summarized as follows:
Starting Material: 3-methylbutanamide.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity. The process includes:
Batch or Continuous Flow Reactors: Depending on the scale of production.
Purification Steps: Crystallization or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methylbutanimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its inhibitory effects on mycolic acid biosynthesis, making it a potential candidate for antibacterial research.
Medicine: Investigated for its potential use in treating tuberculosis due to its activity against Mycobacterium tuberculosis.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Butanimidamide hydrochloride: Similar structure but lacks the methyl group at the third position.
Isovalerylamidine hydrochloride: Another quaternary ammonium salt with similar antibacterial properties.
3-Methylbutanamidine hydrochloride: A closely related compound with slight structural differences.
Uniqueness
3-Methylbutanimidamide hydrochloride is unique due to its specific inhibitory action on mycolic acid biosynthesis and its strong activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable compound in the field of antibacterial research and potential therapeutic applications .
Properties
IUPAC Name |
3-methylbutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMBJSDZFDGMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596966 | |
| Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57297-27-5 | |
| Record name | Butanimidamide, 3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57297-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



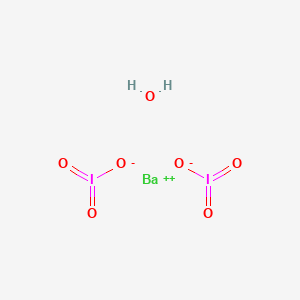
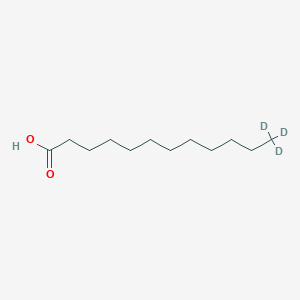
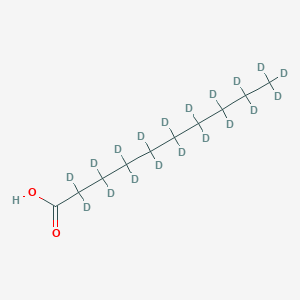
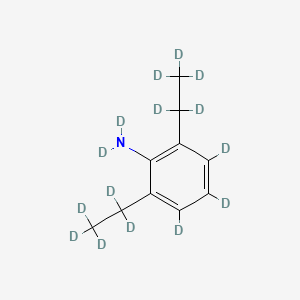
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)
